N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
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Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Cytotoxic Activities
Antitumor Potential : Certain derivatives of 4,5-dihydronaphtho[1,2-c]pyrazoles, structurally related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, have shown promising in-vitro antitumor activity in 60-cell lines assays. The sulfonylthioureido group emerged as the most favourable pharmacophore for enhancing antitumor activities (Al-Saadi, Rostom, & Faidallah, 2008).
Cytotoxicity against Cancer Cells : Phenylaminosulfanyl-1,4-naphthoquinone derivatives, sharing structural similarities, displayed potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF-7. Compounds showed low toxicity in normal human kidney HEK293 cells (Ravichandiran et al., 2019).
Antimicrobial and Antifungal Effects
Antimicrobial Activity : Derivatives of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, which are structurally related, have shown significant antibacterial and antifungal activities against a variety of bacterial strains (Raval, Naik, & Desai, 2012).
Antifungal and Cytotoxicity Evaluation : Studies on unsubstituted 4,5-dihydronaphtho[1,2-d][1,2,3]thiadiazoles, structurally related, revealed significant antifungal activity against Cryptococcus neoformans and low toxicity in brine shrimp assays (Jalilian et al., 2003).
Other Biological Activities
Activity Against Specific Diseases : Some derivatives have been synthesized and evaluated for their anticonvulsant activity, with compounds showing protection against picrotoxin-induced convulsion (Farag et al., 2012).
Potential for Disease Treatment : A novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, structurally related, were synthesized and evaluated as inhibitors for treating diseases like type 2 diabetes (Nitta et al., 2008).
Photodynamic Therapy Potential : The synthesis and characterization of new derivatives suitable for photodynamic therapy applications were explored, indicating the potential use of such compounds in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-28-16-9-11-17(12-10-16)30(26,27)14-4-7-20(25)23-22-24-21-18-6-3-2-5-15(18)8-13-19(21)29-22/h2-3,5-6,9-12H,4,7-8,13-14H2,1H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTAXIHBZZHIDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.